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Compound of Interest

Compound Name:
Methyl thieno[3,2-b]thiophene-2-

carboxylate

Cat. No.: B1272229 Get Quote

A comprehensive examination of the potential structures and characteristics of compounds with

the molecular formula C8H6O2S2.

Audience: Researchers, scientists, and drug development professionals.

Abstract
The molecular formula C8H6O2S2 represents a variety of structural isomers, each with

potentially unique chemical and biological properties. This technical guide provides an in-depth

analysis of the challenges in assigning a single IUPAC name to this formula and explores the

characteristics of plausible isomeric structures based on related, well-documented compounds.

Due to the absence of a single, predominantly referenced compound for C8H6O2S2 in

scientific literature, this paper will focus on a likely candidate, 2-(1,3-dithiolan-2-ylidene)-1-

phenylethanedione, and will also discuss other potential isomers. This guide aims to provide a

foundational understanding for researchers interested in the synthesis, characterization, and

potential applications of this class of compounds.

Introduction: The Challenge of Isomerism for
C8H6O2S2
The chemical formula C8H6O2S2 indicates a molecule composed of eight carbon atoms, six

hydrogen atoms, two oxygen atoms, and two sulfur atoms. The high degree of unsaturation, as
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calculated by the index of hydrogen deficiency (IHD) of 6, suggests the presence of a benzene

ring and additional double bonds or ring structures. Consequently, numerous constitutional

isomers can exist for this formula, making the assignment of a single, definitive IUPAC name

impossible without further structural information.

While no single isomer of C8H6O2S2 dominates the scientific literature, we can postulate

several plausible structures based on common organic motifs. This guide will focus on a

plausible isomer, 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione, due to its chemical stability

and relevance in synthetic chemistry. Other potential isomers will also be discussed to provide

a broader perspective.

IUPAC Nomenclature of Plausible Isomers
Given the molecular formula C8H6O2S2, several isomers can be proposed. The IUPAC names

for a few representative structures are provided below.

Structure IUPAC Name Notes

2-(1,3-dithiolan-2-ylidene)-1-

phenylethanedione

A dicarbonyl compound with a

dithiolane substituent.

Structure not readily available
6-Mercapto-2-oxo-2H-

thiochromene-3-carbaldehyde
A derivative of thiochromene.

Structure not readily available

2-

(Carboxymethylthio)benzo[d]thi

azole

A benzothiazole derivative.
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Focus Isomer: 2-(1,3-dithiolan-2-ylidene)-1-
phenylethanedione
For the remainder of this guide, we will focus on 2-(1,3-dithiolan-2-ylidene)-1-

phenylethanedione as a representative example of a C8H6O2S2 isomer.

Physicochemical Properties
Quantitative data for this specific isomer is not widely available. However, based on its

structure, we can predict certain properties.

Property Predicted Value / Characteristic

Molecular Weight 198.26 g/mol

Appearance Likely a crystalline solid

Solubility

Expected to be soluble in organic solvents like

dichloromethane, chloroform, and acetone;

poorly soluble in water.

Melting Point

Expected to be relatively high due to the rigid,

planar structure and potential for intermolecular

interactions.

Synthesis and Experimental Protocols
The synthesis of 2-(1,3-dithiolan-2-ylidene)-1-phenylethanedione would likely proceed through

the condensation of a phenylglyoxal derivative with 1,2-ethanedithiol. A plausible synthetic

workflow is outlined below.
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Starting Materials

Reaction Product

Phenylglyoxal

Acid-catalyzed
Condensation

1,2-Ethanedithiol

2-(1,3-dithiolan-2-ylidene)
-1-phenylethanedione

Click to download full resolution via product page

Caption: Synthetic pathway for the target compound.

Reaction Setup: To a solution of phenylglyoxal (1.0 eq) in toluene in a round-bottom flask

equipped with a Dean-Stark apparatus, add 1,2-ethanedithiol (1.1 eq).

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

Reaction: Heat the mixture to reflux and monitor the removal of water. Continue refluxing

until no more water is collected.

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with

saturated sodium bicarbonate solution and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel using a hexane/ethyl acetate gradient.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure.

Potential Signaling Pathways and Biological
Relevance
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While there is no specific research on the biological activity of 2-(1,3-dithiolan-2-ylidene)-1-

phenylethanedione, its structural motifs suggest potential areas of investigation. The α,β-

unsaturated dicarbonyl system is a Michael acceptor and could potentially interact with

biological nucleophiles, such as cysteine residues in proteins. This could modulate the activity

of various enzymes or signaling proteins.

C8H6O2S2 Isomer
(Michael Acceptor)

Covalent Adduct
Formation

Reacts with

Target Protein
(e.g., Keap1)

Cysteine Residue
(Nucleophile)

Modulation of
Downstream Signaling
(e.g., Nrf2 activation)

Leads to

Click to download full resolution via product page

Caption: Potential covalent modification of a target protein.

This hypothetical pathway suggests that the compound could act as an electrophile, targeting

proteins involved in cellular stress responses, such as Keap1, which regulates the Nrf2

pathway. Further experimental validation would be required to confirm such activity.

Conclusion and Future Directions
The molecular formula C8H6O2S2 represents a diverse group of isomers with the potential for

interesting chemical and biological activities. This guide has provided a framework for

understanding the challenges associated with this formula and has used 2-(1,3-dithiolan-2-
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ylidene)-1-phenylethanedione as a case study to explore potential synthetic routes and

biological applications.

Future research should focus on the definitive synthesis and characterization of various

C8H6O2S2 isomers. Subsequent screening of these compounds in relevant biological assays

could uncover novel therapeutic agents or chemical probes for studying cellular signaling

pathways. A systematic exploration of the structure-activity relationships within this class of

compounds will be crucial for advancing their potential applications in drug discovery and

materials science.

To cite this document: BenchChem. [Technical Guide: Unraveling the Isomers of
C8H6O2S2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272229#iupac-name-for-c8h6o2s2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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